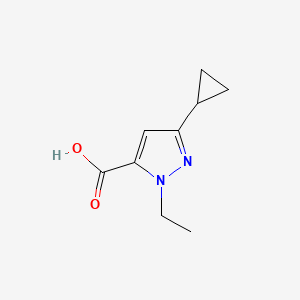

3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid

Description

Historical Context and Discovery

The historical development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first discovered the antipyretic action of pyrazole derivatives in humans. Knorr's initial attempt to synthesize quinoline derivatives with antipyretic activity accidentally led to the formation of antipyrine, also known as 2,3-dimethyl-1-phenyl-3-pyrazolin-5-one, which exhibited significant analgesic, antipyretic, and antirheumatic activities. This serendipitous discovery stimulated widespread interest in pyrazole chemistry and established the foundation for modern heterocyclic research in this area.

The first natural pyrazole derivative was isolated by Japanese researchers Kosuge and Okeda in 1954, who discovered 3-n-nonylpyrazole from Houttuynia Cordata, a plant of the piperaceae family from tropical Asia. This discovery challenged the prevailing belief that pyrazoles could not be obtained naturally and opened new avenues for natural product research. Subsequently, these researchers also isolated levo-β-(1-pyrazolyl) alanine, an amino acid from watermelon seeds, further expanding the understanding of naturally occurring pyrazole compounds.

The development of this compound represents a more recent advancement in pyrazole chemistry, emerging from the systematic exploration of substituted pyrazole derivatives. The compound's synthesis and characterization reflect the evolution of synthetic methodologies that have enabled the preparation of increasingly complex and functionally diverse heterocyclic structures. The incorporation of both cyclopropyl and ethyl substituents, along with the carboxylic acid functionality, demonstrates the sophisticated synthetic approaches that have become available to modern medicinal and synthetic chemists.

Significance in Heterocyclic Chemistry Research

This compound holds substantial significance within the broader context of heterocyclic chemistry research due to its unique structural features and synthetic accessibility. Heterocyclic compounds serve as fundamental building blocks in organic chemistry, and pyrazole derivatives, in particular, have emerged as privileged scaffolds in drug discovery processes. The compound's five-membered ring structure containing two nitrogen atoms contributes to its chemical stability while providing multiple sites for further functionalization and derivatization.

The presence of the cyclopropyl group introduces conformational rigidity and unique electronic properties that distinguish this compound from other pyrazole derivatives. Cyclopropyl substituents are known to influence the pharmacokinetic properties of bioactive molecules, often enhancing metabolic stability and modulating binding interactions with biological targets. The ethyl substituent at the nitrogen position provides additional hydrophobic character while maintaining synthetic accessibility through established alkylation methodologies.

The carboxylic acid functionality serves as a crucial pharmacophore that enables hydrogen bonding interactions and provides opportunities for further chemical modification through esterification, amidation, and salt formation reactions. This functional group also contributes to the compound's solubility properties and can facilitate cellular uptake and distribution in biological systems. The strategic positioning of the carboxylic acid at the 5-position of the pyrazole ring creates an optimal spatial arrangement for potential interactions with biological targets.

Research investigations have demonstrated that pyrazole carboxylic acid derivatives exhibit diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The structural modifications possible with compounds like this compound allow researchers to systematically explore structure-activity relationships and optimize biological activities for specific therapeutic applications.

Position Within Pyrazole-Carboxylic Acid Derivative Family

This compound occupies a distinct position within the extensive family of pyrazole-carboxylic acid derivatives, representing a specific structural class characterized by substitution patterns that confer unique chemical and biological properties. The pyrazole-carboxylic acid derivative family encompasses a broad range of compounds that differ in their substitution patterns at various positions of the pyrazole ring, creating diverse pharmacological profiles and synthetic applications.

Within this family, compounds can be classified based on the position of the carboxylic acid group, the nature and position of substituents, and the degree of substitution. The 5-carboxylic acid position, as found in this compound, represents one of the most synthetically accessible and biologically relevant substitution patterns. This positioning allows for optimal electronic interactions within the heterocyclic system while maintaining chemical stability under physiological conditions.

Table 1: Structural Classification of Pyrazole-Carboxylic Acid Derivatives

| Compound Class | Carboxylic Acid Position | Key Structural Features | Representative Activities |

|---|---|---|---|

| 3-Position Derivatives | Pyrazole-3-carboxylic acid | N-1 and N-2 substitution patterns | Antimicrobial, Anti-inflammatory |

| 4-Position Derivatives | Pyrazole-4-carboxylic acid | Limited synthetic accessibility | Specialized applications |

| 5-Position Derivatives | Pyrazole-5-carboxylic acid | Extensive substitution possibilities | Broad biological activity spectrum |

| Fused Ring Systems | Variable positions | Indazole and pyrazolopyridine scaffolds | Enhanced potency and selectivity |

The cyclopropyl substituent at the 3-position distinguishes this compound from other family members and contributes to its unique three-dimensional structure. Cyclopropyl groups are relatively uncommon in pyrazole chemistry, making this compound particularly valuable for exploring novel structure-activity relationships. The combination of cyclopropyl and ethyl substituents creates a specific steric and electronic environment that may confer selective biological activities not observed in other family members.

Comparative analysis with related pyrazole-carboxylic acid derivatives reveals that structural modifications at different positions significantly influence biological activity profiles. For instance, compounds with methyl substituents at the nitrogen position often exhibit different pharmacokinetic properties compared to their ethyl-substituted counterparts. Similarly, the choice of substituent at the 3-position can dramatically alter the compound's ability to interact with specific biological targets.

Current Research Landscape and Applications

The current research landscape surrounding this compound reflects the broader trend toward exploring structurally diverse heterocyclic compounds for therapeutic applications. Recent developments in pyrazole chemistry have been driven by the recognition that this scaffold provides an excellent framework for developing compounds with enhanced selectivity and reduced side effect profiles compared to traditional pharmaceutical agents.

Contemporary research efforts have focused on several key areas, including the development of improved synthetic methodologies for accessing substituted pyrazole derivatives, exploration of novel biological activities, and investigation of structure-activity relationships that guide rational drug design approaches. The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems and has been utilized in the preparation of libraries of related compounds for biological screening programs.

Table 2: Current Research Applications and Methodologies

The increasing number of pyrazole-containing drugs approved in recent years demonstrates the clinical relevance of this research area. Notable examples include ibrutinib, ruxolitinib, axitinib, niraparib, and baricitinib for cancer treatment, lenacapavir for human immunodeficiency virus therapy, riociguat for pulmonary hypertension, and sildenafil for erectile dysfunction. This trend suggests that compounds like this compound may serve as starting points for developing next-generation therapeutic agents.

Current synthetic approaches to pyrazole-carboxylic acid derivatives typically involve cyclization reactions of 1,3-diketones with hydrazines, 1,3-dipolar cycloaddition reactions of diazo compounds with alkynes, and reactions of α,β-unsaturated aldehydes and ketones with hydrazines. These methodologies have been refined to accommodate the specific structural requirements of compounds like this compound, enabling efficient synthesis on both laboratory and industrial scales.

The integration of computational chemistry approaches has further enhanced the research landscape by enabling the prediction of biological activities and optimization of synthetic routes. Molecular modeling studies have provided insights into the binding modes of pyrazole derivatives with their biological targets, facilitating the rational design of compounds with improved selectivity and potency. These computational tools have proven particularly valuable for understanding the unique properties conferred by the cyclopropyl substituent in this compound.

Properties

IUPAC Name |

5-cyclopropyl-2-ethylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-11-8(9(12)13)5-7(10-11)6-3-4-6/h5-6H,2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNYNHBRKZQZHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649329 | |

| Record name | 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170123-76-8 | |

| Record name | 3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Hydrazine Derivatives

One prevalent method involves the cyclization of cyclopropyl hydrazine with ethyl acetoacetate. The reaction typically proceeds as follows:

- Starting Materials : Cyclopropyl hydrazine and ethyl acetoacetate.

- Reaction Conditions : The reaction is carried out in a solvent such as ethanol or methanol, often in the presence of a catalyst like acetic acid or sulfuric acid to facilitate the cyclization process.

- Cyclization : The intermediate formed undergoes cyclization to yield the pyrazole structure.

- Carboxylation : Finally, a carboxylation step introduces the carboxylic acid group, resulting in the formation of this compound.

This method is advantageous due to its relatively straightforward procedure and high yield potential.

Alternative Synthetic Methods

Other methods may include:

Alkylation Reactions : Utilizing substituted hydrazines and alkylating agents to form various intermediates that can be further processed into the desired compound.

Use of Carbonyl Compounds : Reacting carbonyl compounds with hydrazines under acidic or basic conditions can also lead to the formation of pyrazole derivatives, which can be subsequently converted into carboxylic acids.

Industrial Production Methods

In industrial settings, the production of this compound may be optimized for large-scale synthesis:

Batch vs. Continuous Flow Processes

Batch Processes : These are traditional methods where all reactants are combined in a single reactor for a defined period.

Continuous Flow Processes : More modern approaches involve continuous flow reactors that allow for better control over reaction conditions (temperature, pressure, pH) and can enhance yield and purity by minimizing side reactions.

Quality Control Measures

In industrial production, quality control is crucial. Techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure product purity and structural integrity.

Chemical Reactions Involving this compound

This compound is versatile in terms of reactivity and can undergo various chemical transformations:

Oxidation Reactions

The carboxylic acid group can be oxidized to form higher oxidation state derivatives, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions

Reduction processes can convert the carboxylic acid into alcohols or other reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution Reactions

The pyrazole ring can engage in substitution reactions where functional groups are replaced by other groups, often facilitated by halogens or nucleophiles under suitable conditions.

Summary of Key Preparation Methods

| Method | Key Reactants | Key Conditions | Yield Potential |

|---|---|---|---|

| Cyclization with Ethyl Acetoacetate | Cyclopropyl Hydrazine, Ethyl Acetoacetate | Ethanol/Methanol, Acid Catalyst | High |

| Alkylation | Substituted Hydrazines | Varies (Acid/Base Conditions) | Moderate |

| Carbonyl Compound Reaction | Carbonyl Compounds | Acidic/Basic Conditions | Variable |

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce pyrazole-5-methanol derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a lead molecule in drug development, particularly targeting diseases such as cancer and inflammation. Pyrazole derivatives, including this compound, are known for their diverse biological activities, which include:

- Antibacterial Properties : Research indicates that pyrazole derivatives can inhibit bacterial growth, making them candidates for antibiotic development.

- Anti-inflammatory Effects : The compound exhibits properties that may reduce inflammation, suggesting potential therapeutic applications in treating inflammatory diseases.

- Antitumor Activity : Preliminary studies show promise in inhibiting tumor growth, highlighting its potential role in cancer therapy.

Organic Synthesis

In organic synthesis, 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid serves as a versatile building block for creating more complex molecules. Its unique structure allows for various synthetic routes, including:

- Condensation Reactions : This compound can participate in condensation reactions with other reagents to form new pyrazole derivatives.

- Cycloaddition Reactions : It is involved in cycloaddition reactions that yield various substituted pyrazoles, enhancing the library of available compounds for further research.

Interaction with Enzymes

The compound interacts with specific enzymes, such as D-amino acid oxidase (DAAO). This interaction is crucial for understanding its biochemical pathways:

- Inhibition of DAAO : By inhibiting DAAO activity, the compound reduces the production of reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases.

Modulation of Receptors

Recent studies suggest that this compound may modulate trace amine-associated receptors (TAARs), which play roles in mood regulation and sensory perception. This receptor modulation positions the compound as a candidate for neuropharmacological research.

Synthesis and Pharmacological Evaluation

A study by Bhat et al. (2021) synthesized several pyrazole derivatives, including this compound, and evaluated their pharmacological activities. The findings indicated that certain derivatives exhibited significant inhibitory effects on target enzymes at low concentrations, showcasing the compound's therapeutic potential .

Neuroprotective Effects

In cellular models, this compound demonstrated neuroprotective effects by inhibiting oxidative stress pathways. This was particularly evident in studies involving neuronal cell lines where the compound mitigated oxidative damage caused by D-serine metabolism .

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential lead compound for antibiotics, anti-inflammatories, and antitumor agents |

| Organic Synthesis | Building block for synthesizing complex molecules through various chemical reactions |

| Biological Activity | Inhibits D-amino acid oxidase; modulates trace amine-associated receptors |

| Neuropharmacology | Shows promise in protecting neuronal cells from oxidative stress |

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxylic Acids

Pyrazole carboxylic acids are widely studied for their diverse applications. Below is a detailed comparison of the target compound with analogues differing in substituents at positions 1 and 3 of the pyrazole ring.

Structural and Molecular Differences

Table 1: Structural and Molecular Properties

Key Observations:

- Trifluoromethyl groups (e.g., in C₆H₅F₃N₂O₂) enhance acidity (lower pKa) due to strong electron-withdrawing effects, whereas alkyl groups (e.g., methyl, ethyl) have minimal electronic impact . Ethyl vs. Methyl at Position 1: The ethyl group in the target compound increases molecular weight and hydrophobicity compared to methyl-substituted analogues (e.g., 1-Methyl-3-propyl variant) .

Molecular Weight Trends :

Physicochemical and Functional Comparisons

Table 2: Inferred Properties Based on Substituents

Notes:

- Solubility : The target compound’s solubility is likely intermediate between the highly hydrophobic propyl-substituted analogue and the polar trifluoromethyl variant .

- Synthetic Accessibility : The cyclopropyl group may require specialized synthesis routes (e.g., cyclopropanation reactions), whereas propyl and methyl groups are more straightforward to introduce .

Biological Activity

3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid (CPEPCA) is a compound of significant interest due to its unique structural properties and potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

CPEPCA has the molecular formula C₉H₁₂N₂O₂ and a molecular weight of approximately 180.20 g/mol. The compound features a pyrazole ring, which is a five-membered structure containing two nitrogen atoms, along with cyclopropyl and ethyl substituents that contribute to its distinctive reactivity and biological profile .

The biological activity of CPEPCA is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction often leads to the inhibition of enzymatic activity, which can affect various metabolic pathways. For instance, compounds in the pyrazole family have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways .

Biological Activities

The exploration of CPEPCA's biological activities has revealed several potential pharmacological effects:

- Anti-inflammatory Activity : CPEPCA has shown promise as an anti-inflammatory agent. Similar compounds have been tested for their ability to inhibit COX-1 and COX-2 enzymes, with some exhibiting IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Antitumor Potential : Research indicates that pyrazole derivatives may possess antitumor properties by targeting metabolic pathways in cancer cells. For example, studies on related compounds have demonstrated their ability to inhibit lactate dehydrogenase (LDH), a key enzyme in cancer metabolism .

- Enzymatic Inhibition : The compound's structure allows it to bind effectively to enzyme active sites, leading to inhibition. This mechanism is critical for its potential use in treating conditions associated with excessive inflammation or tumor growth.

Data Table: Biological Activity Summary

Case Studies

- Anti-inflammatory Studies : In vitro assays demonstrated that CPEPCA and similar derivatives significantly suppressed COX-2 activity. The effectiveness was measured using half-maximal inhibitory concentration (IC50) values, indicating strong anti-inflammatory potential compared to standard treatments .

- Cancer Metabolism Research : A study focusing on pyrazole derivatives highlighted their role in inhibiting LDH activity in pancreatic cancer cells. This inhibition correlated with reduced lactate production and impaired glycolysis, suggesting a viable pathway for cancer treatment .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of CPEPCA revealed that modifications on the pyrazole ring could enhance its biological activity. Electron-donating groups were found to improve potency against specific targets, underscoring the importance of structural optimization in drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid, and how can intermediates be characterized?

- Synthesis Methods : Cyclocondensation reactions are widely employed. For example, ethyl acetoacetate, DMF-DMA, and substituted hydrazines can form pyrazole esters, which are hydrolyzed to carboxylic acids under basic conditions . Ethyl 3-propyl-1H-pyrazole-5-carboxylate derivatives (e.g., C₉H₁₄N₂O₂) are synthesized via similar strategies, with cyclopropane substituents introduced via alkylation or cyclopropanation .

- Characterization : Intermediates are typically analyzed via IR (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (pyrazole ring protons at δ 6.5–7.5 ppm), and mass spectrometry. Elemental analysis confirms purity (>95%) .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

- Solubility : Use polar aprotic solvents (e.g., DMSO) or adjust pH via salt formation (e.g., sodium or potassium salts). highlights salt derivatives (e.g., triazolothiadiazine-carboxylic acid salts) to enhance aqueous solubility .

- Stability : Store at 2–8°C under inert gas (N₂/Ar). Avoid prolonged exposure to light, heat, or strong oxidizers, as decomposition products may include CO, NOₓ, and HCl .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for pyrazole-carboxylic acid derivatives in drug discovery?

- Functional Group Modification : Substitute the cyclopropyl or ethyl groups with bioisosteres (e.g., trifluoromethyl, isoxazolyl) to assess steric/electronic effects. demonstrates improved activity in 3,4-diarylpyrazole derivatives via Suzuki-Miyaura coupling .

- Pharmacological Assays : Test analgesic/anti-inflammatory activity using carrageenan-induced edema models. Compounds like 5-substituted-3-methylsulfanyl-pyrazole-4-carboxylates show reduced ulcerogenic effects compared to NSAIDs .

Q. How can computational methods predict the reactivity and tautomeric behavior of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate tautomeric equilibria (e.g., pyrazole NH vs. OH tautomers). Vibrational frequencies correlate with experimental IR data .

- Molecular Docking : Simulate binding to targets like COX-2 or p38 MAP kinase. notes pyrazole-carboxylic acids as inhibitors of NO synthase, with docking scores validating hydrogen-bond interactions .

Q. What are the critical factors in designing stability-indicating HPLC methods for this compound?

- Chromatographic Conditions : Use a C18 column with mobile phases of acetonitrile/0.1% formic acid. Monitor degradation products (e.g., decarboxylated or cyclopropane-ring-opened byproducts) at 254 nm .

- Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and oxidative stress (H₂O₂). confirms stability under recommended storage but notes decomposition at >100°C .

Methodological Considerations

Q. How to resolve contradictions in reported hazard classifications for pyrazole derivatives?

- Safety Protocols : While some SDS classify pyrazoles as non-hazardous (e.g., AFG Bioscience’s ethyl 1-methyl-5-phenylpyrazole-3-carboxylate) , others note irritancy (H315-H319). Always use PPE (gloves, goggles) and fume hoods during synthesis. Conflicting data may arise from purity variations or incomplete toxicological studies .

Q. What spectroscopic techniques differentiate regioisomers in pyrazole-carboxylic acid synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.